molecular formula C3H7O7P B1209933 3-Phosphoglycerate CAS No. 820-11-1

3-Phosphoglycerate

Cat. No.: B1209933
CAS No.: 820-11-1
M. Wt: 186.06 g/mol
InChI Key: OSJPPGNTCRNQQC-UWTATZPHSA-N
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Description

3-Phospho-D-glyceric acid is a biochemically significant compound that plays a crucial role in metabolic pathways such as glycolysis and the Calvin-Benson cycle. It is the D-enantiomer of 3-phosphoglyceric acid and is involved in various enzymatic reactions within living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phospho-D-glyceric acid can be synthesized through the dephosphorylation of 1,3-bisphosphoglycerate, a reaction catalyzed by the enzyme phosphoglycerate kinase. This reaction occurs under physiological conditions and is a part of the glycolytic pathway .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Phospho-D-glyceric acid undergoes several types of chemical reactions, including:

    Oxidation and Reduction: It can be reduced to glyceric acid or oxidized to form other intermediates in metabolic pathways.

    Substitution: The phosphate group can be transferred to other molecules through enzymatic reactions.

Common Reagents and Conditions:

    Enzymes: Phosphoglycerate kinase, phosphoglycerate mutase, and other enzymes play a significant role in the reactions involving 3-phospho-D-glyceric acid.

    Physiological Conditions: Most reactions occur under physiological pH and temperature conditions.

Major Products:

Scientific Research Applications

3-Phospho-D-glyceric acid has a wide range of applications in scientific research:

Mechanism of Action

3-Phospho-D-glyceric acid exerts its effects through its involvement in metabolic pathways. It acts as an intermediate in glycolysis, where it is converted to 2-phospho-D-glyceric acid by phosphoglycerate mutase. This conversion is essential for the production of ATP, the energy currency of the cell. The compound also participates in the Calvin-Benson cycle, contributing to the fixation of carbon dioxide in photosynthetic organisms .

Comparison with Similar Compounds

    2-Phospho-D-glyceric acid: Another intermediate in glycolysis, formed from 3-phospho-D-glyceric acid.

    1,3-Bisphosphoglycerate: A precursor to 3-phospho-D-glyceric acid in the glycolytic pathway.

    Glyceric acid: A reduced form of 3-phospho-D-glyceric acid.

Uniqueness: 3-Phospho-D-glyceric acid is unique due to its dual role in both glycolysis and the Calvin-Benson cycle. Its ability to participate in multiple metabolic pathways highlights its importance in cellular metabolism and energy production .

Properties

IUPAC Name

(2R)-2-hydroxy-3-phosphonooxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJPPGNTCRNQQC-UWTATZPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862427
Record name D-(-)-3-Phosphoglyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820-11-1, 3443-58-1
Record name 3-phospho-D-glyceric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-(-)-3-Phosphoglyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glycerate 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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